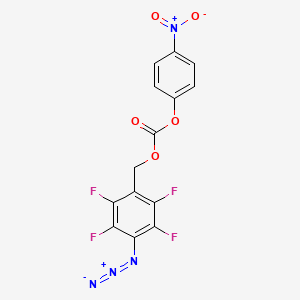
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is a complex organic compound that features both azido and nitrophenyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzyl alcohol with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety, especially given the presence of the azido group, which can be explosive under certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions, such as using hydrogenation catalysts.
Photochemical Reactions: The azido group can undergo photolysis to generate reactive nitrenes, which can further react with various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like sodium borohydride.
Photolysis: UV light sources are used to induce the decomposition of the azido group.
Major Products
Amines: From nucleophilic substitution or reduction reactions.
Nitrenes: From photolysis of the azido group, which can further react to form various products depending on the substrates present.
Wissenschaftliche Forschungsanwendungen
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate has several applications in scientific research:
Materials Science: Used as a crosslinking agent in the preparation of polymer thin films and other advanced materials.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to various surfaces or other molecules.
Photochemistry: Utilized in the study of photochemical reactions and the generation of reactive intermediates like nitrenes.
Drug Discovery: Potential use in the synthesis of novel compounds with biological activity, leveraging its unique functional groups.
Wirkmechanismus
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate largely depends on the specific reaction it undergoes. For instance:
Photolysis: The azido group absorbs UV light, leading to the formation of a nitrene intermediate. This highly reactive species can insert into C-H, N-H, and other bonds, forming new covalent linkages.
Nucleophilic Substitution: The azido group can be displaced by nucleophiles, forming new nitrogen-containing compounds.
Reduction: The nitrophenyl group can be reduced to an amine, which can participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the nitrophenyl carbonate group, making it less versatile in certain applications.
4-Nitrophenyl Azide: Contains the nitrophenyl and azido groups but lacks the tetrafluorobenzyl moiety, affecting its reactivity and applications.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both azido and nitrophenyl groups allows for diverse chemical transformations and the formation of complex structures, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C14H6F4N4O5 |
|---|---|
Molekulargewicht |
386.21 g/mol |
IUPAC-Name |
(4-azido-2,3,5,6-tetrafluorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H6F4N4O5/c15-9-8(10(16)12(18)13(11(9)17)20-21-19)5-26-14(23)27-7-3-1-6(2-4-7)22(24)25/h1-4H,5H2 |
InChI-Schlüssel |
VVIYVRAVLONNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)







![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)

![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)

![Ethyl 3-Oxo-3-[(3-oxo-2-butyl)amino]propanoate](/img/structure/B13687556.png)
